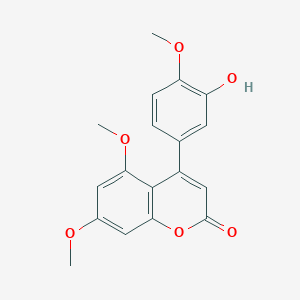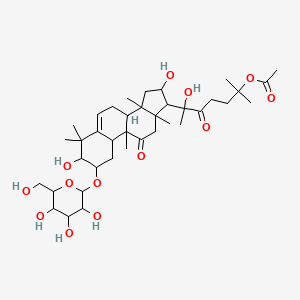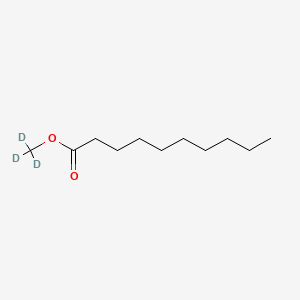
Trideuteriomethyl decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trideuteriomethyl decanoate: is a deuterated compound where three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic labeling is significant in various scientific fields, including chemistry, biology, and medicine, due to its unique properties that allow for detailed studies of molecular interactions and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl decanoate typically involves the deuteration of methyl groups. One common method is the α-trideuteration of methylarenes, which can be achieved using inexpensive bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like DMSO-d6 . This method ensures high selectivity and efficiency in introducing the trideuteriomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, often utilizing specialized reactors and deuterium gas. The process must ensure the high purity and isotopic fidelity of the final product, which is crucial for its applications in research and industry.
化学反応の分析
Types of Reactions: Trideuteriomethyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of deuterated carboxylic acids.
Reduction: Reduction reactions can convert this compound into deuterated alcohols.
Substitution: The trideuteriomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which retain the deuterium labeling for further studies.
科学的研究の応用
Chemistry: Trideuteriomethyl decanoate is used in isotopic labeling studies to investigate reaction mechanisms and pathways. Its unique properties allow for precise tracking of molecular changes during chemical reactions .
Biology: In biological research, this compound helps in studying metabolic pathways and enzyme interactions. The deuterium labeling provides insights into the dynamics of biological processes at the molecular level .
Medicine: The compound is valuable in pharmacokinetic studies, where it helps in understanding the absorption, distribution, metabolism, and excretion of drugs. Deuterium-labeled compounds are often used as internal standards in mass spectrometry .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its isotopic labeling aids in quality control and product development processes .
作用機序
The mechanism by which trideuteriomethyl decanoate exerts its effects involves the stable incorporation of deuterium atoms into the molecular structure. This incorporation alters the vibrational frequencies of the molecule, which can be detected using spectroscopic techniques. The deuterium atoms act as tracers, allowing researchers to follow the compound’s behavior in various chemical and biological systems .
類似化合物との比較
- Trideuteriomethyl benzene
- Trideuteriomethyl toluene
- Trideuteriomethyl hexanoate
Comparison: Trideuteriomethyl decanoate is unique due to its longer carbon chain compared to other trideuteriomethyl compounds. This longer chain affects its physical and chemical properties, making it suitable for specific applications where shorter-chain compounds may not be effective.
特性
分子式 |
C11H22O2 |
|---|---|
分子量 |
189.31 g/mol |
IUPAC名 |
trideuteriomethyl decanoate |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i2D3 |
InChIキー |
YRHYCMZPEVDGFQ-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCC |
正規SMILES |
CCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


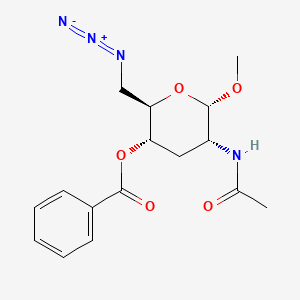
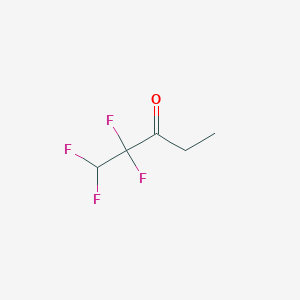

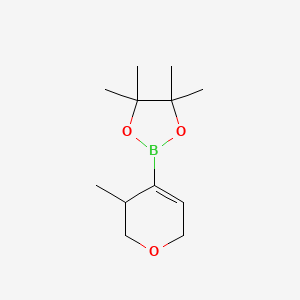
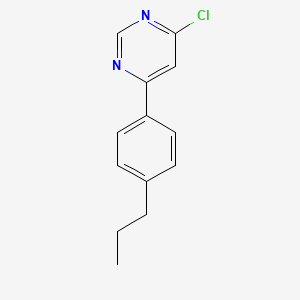

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)



